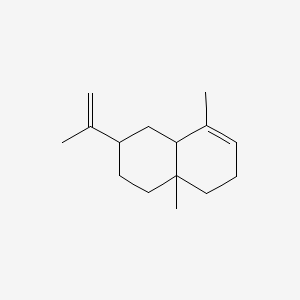
3,3-Bis(trimethylsilyl)-1,3-thiasiletane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(trimethylsilyl)-1,3-thiasiletane is an organosilicon compound characterized by the presence of silicon and sulfur atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(trimethylsilyl)-1,3-thiasiletane typically involves the reaction of trimethylsilyl chloride with a suitable sulfur-containing precursor under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with trimethylsilyl chloride to form the desired compound. The reaction is usually carried out in an anhydrous solvent, such as tetrahydrofuran, at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Bis(trimethylsilyl)-1,3-thiasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler organosilicon derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified organosilicon compounds.
Substitution: Various substituted organosilicon derivatives.
Aplicaciones Científicas De Investigación
3,3-Bis(trimethylsilyl)-1,3-thiasiletane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(trimethylsilyl)-1,3-thiasiletane involves its ability to form stable carbon-silicon bonds, which are crucial in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. The presence of silicon and sulfur atoms in its structure also contributes to its unique reactivity and stability.
Comparación Con Compuestos Similares
3,3-Bis(trimethoxysilyl)propylamine: This compound also contains silicon atoms and is used in similar applications, such as coupling agents and adhesives.
Hexamethyldisilazane: Another organosilicon compound used in organic synthesis and materials science.
1,2-Bis(triethoxysilyl)ethane: Used in the production of hybrid materials and as a coupling agent.
Uniqueness: 3,3-Bis(trimethylsilyl)-1,3-thiasiletane is unique due to the presence of both silicon and sulfur atoms in its structure, which imparts distinct chemical properties
Propiedades
Número CAS |
914096-96-1 |
|---|---|
Fórmula molecular |
C8H22SSi3 |
Peso molecular |
234.58 g/mol |
Nombre IUPAC |
trimethyl-(3-trimethylsilyl-1,3-thiasiletan-3-yl)silane |
InChI |
InChI=1S/C8H22SSi3/c1-10(2,3)12(7-9-8-12)11(4,5)6/h7-8H2,1-6H3 |
Clave InChI |
UABJSNUXUNTZLA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si]1(CSC1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


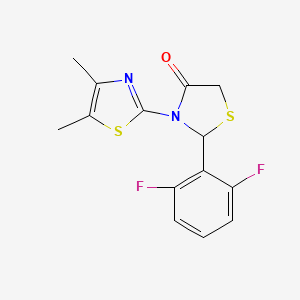
![2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline](/img/structure/B14179040.png)
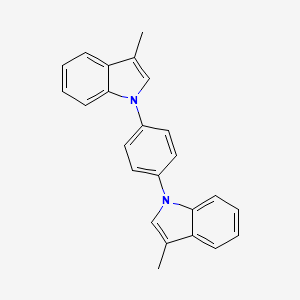
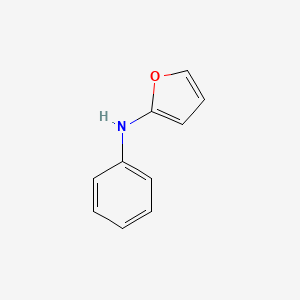
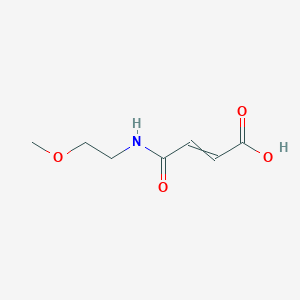
![(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14179064.png)
![[2-(2-Methoxyethoxy)ethoxy]acetyl azide](/img/structure/B14179069.png)
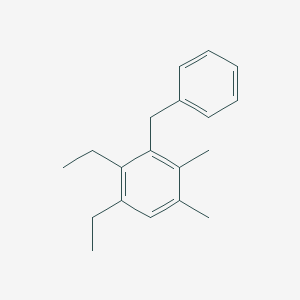
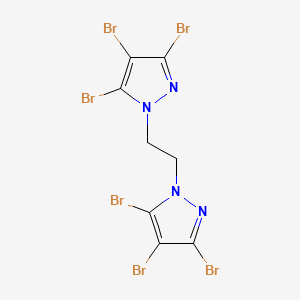

![1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179099.png)
![2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B14179106.png)
![1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene](/img/structure/B14179111.png)
